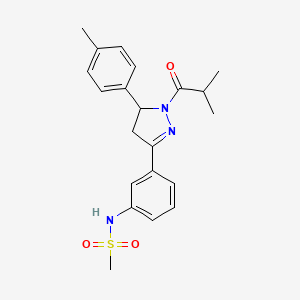

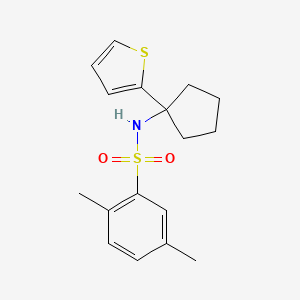

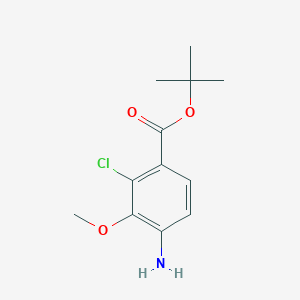

N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with intriguing structural and functional properties. It belongs to the family of pyrazole derivatives, which are well-known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This particular compound combines the pyrazole core with methanesulfonamide, potentially enhancing its biological activity and stability.

Synthetic routes and reaction conditions

The synthesis typically begins with the formation of the pyrazole core. This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

The next step involves introducing the p-tolyl group via an electrophilic aromatic substitution.

The isobutyryl group is then added through a Friedel-Crafts acylation reaction.

Finally, the methanesulfonamide moiety is attached using sulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods

In an industrial setting, the synthesis process is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for yield and purity, with rigorous quality control measures in place.

Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Types of reactions it undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tolyl group, leading to the formation of oxidized derivatives.

Reduction: : Reduction of the carbonyl group within the isobutyryl moiety can yield corresponding alcohols.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, allowing modifications at the phenyl and tolyl rings.

Common reagents and conditions

Oxidation typically requires agents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction reactions often utilize hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution reactions can be facilitated by reagents such as halogens, organolithium compounds, or Grignard reagents under controlled temperatures.

Major products formed from these reactions

Oxidized derivatives of the pyrazole ring.

Reduced alcohol forms of the isobutyryl moiety.

Various substituted phenyl and tolyl derivatives.

In Chemistry

Used as a building block for the synthesis of more complex molecules.

Investigated for its reactivity and stability under different chemical conditions.

In Biology

Explored for its potential as an anti-inflammatory and analgesic agent.

Studied for its interactions with various biological targets, including enzymes and receptors.

In Medicine

Potential use in drug development for treating inflammatory diseases and pain.

Evaluated for its pharmacokinetic properties and safety profile.

In Industry

Applied in the development of new materials with specific properties, such as enhanced thermal stability.

Investigated for its use in agricultural chemicals and pesticides.

Mechanism of Action

The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. The pyrazole core can interact with cyclooxygenase (COX) enzymes, inhibiting the production of pro-inflammatory prostaglandins. The methanesulfonamide group may enhance the compound's binding affinity and selectivity for specific receptors or enzymes, potentially increasing its efficacy. Additionally, the isobutyryl and tolyl groups contribute to the compound's overall hydrophobicity, influencing its absorption and distribution within the body.

Comparison with other pyrazole derivatives

Other pyrazole derivatives, such as celecoxib, also inhibit COX enzymes but may differ in selectivity and potency.

Compounds like phenylbutazone and metamizole share anti-inflammatory properties but vary in their side effect profiles and specific indications.

List of similar compounds

Celecoxib

Phenylbutazone

Metamizole

Rofecoxib

Valdecoxib

Hope this helps!

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-10-8-15(3)9-11-16)13-19(22-24)17-6-5-7-18(12-17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSBYNUJVMPMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)

![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)

![N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2931902.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)

![2-[(Azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2931910.png)